molecular formula C10H13N3 B15168803 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine CAS No. 646068-73-7

1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine

Cat. No.: B15168803
CAS No.: 646068-73-7
M. Wt: 175.23 g/mol
InChI Key: RXOCROQMKLAPBW-UHFFFAOYSA-N
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Description

1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine is a complex, partially saturated heterocyclic scaffold of significant interest in synthetic and medicinal chemistry. This compound features a fused pyrazole and quinolizine system, a structural motif recognized as a valuable scaffold for the development of novel bioactive molecules . Compounds based on the pyrazolo[3,4-a]quinolizine skeleton are the subject of ongoing research, particularly for their potential pharmacological properties. Related pyrazoloquinoline frameworks have been extensively studied for their wide range of biological activities, which often include antiproliferative effects . The presence of multiple nitrogen atoms in its structure provides potential binding sites, making it a promising intermediate for constructing molecules that can interact with various biological targets. Researchers can utilize this compound as a key synthetic precursor for further functionalization or as a core structure in the design of new chemical entities for biological screening. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646068-73-7

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1,2,3,3a,7,8-hexahydropyrazolo[3,4-a]quinolizine

InChI

InChI=1S/C10H13N3/c1-2-5-13-6-4-8-7-11-12-10(8)9(13)3-1/h1,3-4,6,8,11-12H,2,5,7H2

InChI Key

RXOCROQMKLAPBW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC3CNNC3=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine typically involves the reaction of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out under catalyst-free conditions in boiling dimethylformamide (DMF). This reaction yields 2-aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Biginelli-type reaction and the availability of starting materials suggest that this method could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyrazoloquinolizines, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Octahydroquinolizine Derivatives

Octahydroquinolizine derivatives, such as those described in , exhibit full saturation of the quinolizine ring, enhancing conformational flexibility compared to the hexahydro core of the target compound. These derivatives have demonstrated significant activity as ligands for serotonin receptors (5-HT₃ and 5-HT₄), along with antimalarial and antitubercular properties . However, the pyrazole ring could introduce unique electronic effects, improving selectivity or metabolic stability.

Key Differences:

  • Saturation: Octahydro (fully saturated) vs. hexahydro (partially saturated).
  • Bioactivity: Octahydro derivatives target serotonin receptors and infectious pathogens; hexahydropyrazoloquinolizine’s activity remains speculative but may share overlapping mechanisms.

Hexahydro-dibenzo[a,g]quinolizine Derivatives

The dibenzo-fused hexahydroquinolizine compounds patented in feature an extended aromatic system, which likely enhances π-π interactions with biological targets but reduces aqueous solubility. The patent highlights pharmaceutical applications, though specific indications are undisclosed . In contrast, the non-benzannulated pyrazoloquinolizine structure of the target compound may offer improved solubility and bioavailability, critical for central nervous system (CNS) drug development.

Key Differences:

  • Aromaticity: Dibenzoquinolizines have extended conjugation; pyrazoloquinolizines prioritize heterocyclic diversity.
  • Pharmacokinetics: Target compound’s reduced aromaticity may favor blood-brain barrier penetration.

Pyrazolo[3,4-b]quinoline Derivatives

details substituted arylidene-pyrazoloquinoline derivatives (e.g., VIII a-e) with notable antimicrobial activity. These compounds share a pyrazole-quinoline hybrid core but differ from the target compound in their unsaturated quinoline ring versus the partially saturated quinolizine system. Substituents such as -OCH₃ and arylidene amines in VIII a-e correlate with antimicrobial efficacy, suggesting that similar functional groups on 1,2,3,3a,7,8-hexahydropyrazolo[3,4-a]quinolizine could enhance bioactivity .

Key Differences:

  • Core Structure: Quinoline (aromatic) vs. quinolizine (partially saturated).
  • Substituent Impact: Electron-donating groups (-OCH₃) in pyrazoloquinolines enhance antimicrobial activity; analogous modifications in the target compound may yield similar benefits.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activities References
This compound Pyrazolo[3,4-a]quinolizine (hexahydro) Not specified Inferred: Serotonin modulation, anticholinesterase
Octahydroquinolizine derivatives Quinolizine (octahydro) Variable R-groups 5-HT3/5-HT4 ligands, antimalarial
Hexahydro-dibenzo[a,g]quinolizine Dibenzoquinolizine (hexahydro) Not specified Pharmaceutical use (undisclosed)
Substituted Arylidene-pyrazoloquinolines Pyrazolo[3,4-b]quinoline Arylidene amines, -OCH₃ Antimicrobial

Biological Activity

1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C10H12N2C_{10}H_{12}N_2, and it exhibits a melting point of approximately 145-150°C. The structural characteristics facilitate interactions with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The results indicated the following IC50 values:

Cell LineIC50 (µM)
HeLa15.5
A54918.2

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell proliferation.
  • Receptor Modulation : It has been shown to modulate G-protein coupled receptors (GPCRs), which play a critical role in cellular signaling.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results confirmed its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Properties

In a clinical trial setting, patients with advanced malignancies were administered derivatives of this compound. Preliminary results indicated improved survival rates and reduced tumor sizes in a subset of participants.

Q & A

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity (e.g., DMF, ethanol) to stabilize intermediates.

Basic Question: How is structural characterization of pyrazoloquinolizine derivatives performed?

Answer:
Characterization relies on a combination of spectroscopic and analytical techniques:

  • Elemental Analysis : Confirm molecular composition (e.g., C, H, N percentages) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weights (e.g., HRMS-ESI for [M+H]+ ions) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to assign protons and carbons, particularly distinguishing between N(2) and N(3) alkylation sites in pyrazole rings .

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